1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
CAS No.: 2309629-87-4
Cat. No.: VC7311596
Molecular Formula: C5H7ClN2O2
Molecular Weight: 162.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2309629-87-4 |
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Molecular Formula | C5H7ClN2O2 |
Molecular Weight | 162.57 |
IUPAC Name | 1-amino-3-methylpyrrole-2,5-dione;hydrochloride |
Standard InChI | InChI=1S/C5H6N2O2.ClH/c1-3-2-4(8)7(6)5(3)9;/h2H,6H2,1H3;1H |
Standard InChI Key | XDRBNORUEUXHFE-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)N(C1=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-amino-3-methylpyrrole-2,5-dione hydrochloride. Its molecular formula, , reflects the incorporation of a pyrrole ring substituted with amino and methyl groups, coupled with a hydrochloride counterion.
Structural Representation
The canonical SMILES notation for the compound is CC1=CC(=O)N(C1=O)N.Cl, which encodes the following features:
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A pyrrole ring (five-membered heterocycle) with two ketone groups at positions 2 and 5.
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A methyl group (-CH) at position 3.
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An amino group (-NH) at position 1.
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A hydrochloride salt formation via protonation of the amino group.
The InChIKey XDRBNORUEUXHFE-UHFFFAOYSA-N provides a unique identifier for computational database searches.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | PubChem | |
Molecular Weight | 162.57 g/mol | PubChem |
IUPAC Name | 1-amino-3-methylpyrrole-2,5-dione hydrochloride | PubChem |
Canonical SMILES | CC1=CC(=O)N(C1=O)N.Cl | PubChem |
InChIKey | XDRBNORUEUXHFE-UHFFFAOYSA-N | PubChem |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves multistep reactions starting from pyrrole or maleic anhydride precursors. Key steps include:
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Ring Formation: Cyclization of maleic anhydride derivatives to construct the pyrrole-2,5-dione core.
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Substitution: Introduction of the methyl group at position 3 via alkylation or Friedel-Crafts reactions.
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Amination: Incorporation of the amino group at position 1 using ammonia or amine reagents.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Optimization
Industrial-scale production emphasizes catalytic efficiency and solvent selection to maximize yield and purity. For example, Lewis acids such as aluminum chloride may accelerate cyclization, while controlled pH conditions prevent unwanted side reactions.
Physicochemical Properties and Reactivity
Reactive Sites
The pyrrole-2,5-dione core contains two electrophilic ketone groups, enabling participation in:
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Nucleophilic Additions: Reaction with amines or thiols to form Schiff bases or thioether linkages.
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Redox Reactions: Susceptibility to reduction (e.g., using NaBH) to generate diols or oxidation to form epoxides.
Applications in Scientific Research
Synthetic Chemistry
This compound serves as a versatile building block for synthesizing heterocyclic derivatives. For instance, its amino group facilitates condensation reactions with carbonyl compounds to yield imines or hydrazones.
Biomedical Research
While direct therapeutic applications are prohibited due to regulatory restrictions, structural analogs of pyrrole-2,5-diones have been investigated for:
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Antitumor Activity: Inhibition of tyrosine kinases involved in cancer cell proliferation.
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
Compound Name | Key Differences | Potential Applications |
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1-(2-Aminoethyl)maleimide hydrochloride | Ethyl group substituent | Protein conjugation studies |
Indole-2,5-dione derivatives | Benzene-fused heterocycle | Antidepressant drug development |
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